molecular formula C20H18F7N3O B2531314 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 303091-36-3

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2531314
CAS RN: 303091-36-3
M. Wt: 449.373
InChI Key: BVPMHZWMFNDOBQ-UHFFFAOYSA-N
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Description

The compound of interest, N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, is a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides that were synthesized and evaluated for their antipsychotic potential by assessing their anti-dopaminergic and anti-serotonergic activities in behavioral models . This suggests that the compound of interest may also exhibit similar pharmacological properties due to the presence of the piperazine moiety and substituted phenyl groups.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of electrophiles and dynamic pH control in aqueous media. For example, the second paper describes the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives by first reacting benzenesulfonyl chloride with 1-aminopiperidine to form a parent compound, followed by substitution at the nitrogen atom with different electrophiles . This method could potentially be adapted for the synthesis of this compound by choosing appropriate electrophiles and controlling reaction conditions to introduce the trifluoromethyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is characterized by the presence of a piperazine or piperidine ring, which is a common feature in many pharmacologically active compounds. The presence of substituted phenyl groups, such as trifluoromethyl and fluorophenyl groups, can significantly influence the biological activity and pharmacokinetics of the molecule. The structural data of the synthesized compounds in the second paper were confirmed using IR, EIMS, and (1)H-NMR spectral data , which are essential techniques for determining the structure of the compound of interest as well.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The piperazine ring, for instance, can participate in various chemical reactions due to its nucleophilic nitrogen atoms. The electrophilic substitution reactions used in the synthesis of the compounds in the second paper highlight the reactivity of the nitrogen atom in the piperidine ring, which could be extrapolated to the piperazine ring in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest would likely include high lipophilicity due to the presence of trifluoromethyl groups, which could enhance blood-brain barrier permeation, as suggested by the descriptor-based similarities study in the first paper . The presence of the fluorophenyl group could also affect the molecule's binding affinity to biological targets. The pharmacological evaluation of similar compounds, as described in the first paper, indicates that these properties are crucial for the antipsychotic potential of these molecules .

Scientific Research Applications

Therapeutic Uses and Pharmacological Activities

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical entity with potential relevance in various pharmacological and therapeutic contexts. The compound, characterized by its structural features, including a piperazine ring, is of interest in drug discovery and development due to the broad spectrum of pharmacological activities associated with piperazine derivatives.

Piperazine Derivatives in Drug Design

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs for its versatility and presence in numerous therapeutically active compounds. These include drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory properties, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus can lead to a recognizable difference in the medicinal potential of the resulting molecules. Research has expanded the utility of piperazine beyond CNS activity, exploring its application across various therapeutic areas. The flexibility of the piperazine scaffold allows for the design of drug-like elements with enhanced pharmacokinetic and pharmacodynamic profiles, supporting further therapeutic investigations of this motif (Rathi, Syed, Shin, & Patel, 2016).

Analogue Studies and DNA Interaction

Investigations into the derivatives of piperazine, such as Hoechst 33258, have revealed their ability to bind to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These studies underline the potential of piperazine derivatives in designing drugs that target DNA, offering insights into their use in radioprotection, topoisomerase inhibition, and as fluorescent DNA stains for cell biology research. This showcases the role of piperazine and its analogues in contributing to the foundational knowledge for rational drug design, emphasizing their significance in therapeutic applications beyond their primary pharmacological activities (Issar & Kakkar, 2013).

Antineoplastic Agent Development

The research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the cytotoxic properties of these compounds, showing potential as antineoplastic agents. These molecules exhibit greater tumor-selective toxicity and can act as modulators of multi-drug resistance, offering a promising direction for the development of cancer therapies. The structure-activity relationships and pharmacokinetic studies of these compounds provide a framework for further exploration in the search for effective antineoplastic drugs (Hossain, Enci, Dimmock, & Das, 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F7N3O/c21-15-1-3-17(4-2-15)30-7-5-29(6-8-30)12-18(31)28-16-10-13(19(22,23)24)9-14(11-16)20(25,26)27/h1-4,9-11H,5-8,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMHZWMFNDOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303091-36-3
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE
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